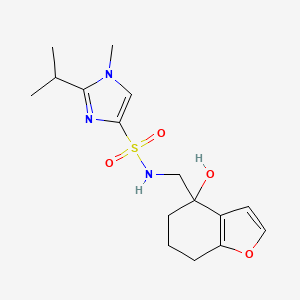
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H23N3O4S
- Molecular Weight : 353.44 g/mol
- IUPAC Name : N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
These properties suggest a structure conducive to various biological interactions, particularly due to the presence of hydroxyl and sulfonamide functional groups that may enhance its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole structures are known to interact with various enzymes. The sulfonamide group may also contribute to enzyme inhibition by mimicking substrate molecules.
- Antibacterial Activity : Similar compounds have shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Neuroprotective Effects : The tetrahydrobenzofuran moiety is associated with neuroprotective activities, which may be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
Research indicates that derivatives of imidazole and tetrahydrobenzofuran exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 20–40 | S. aureus |
| Compound B | 40–70 | E. coli |
These values demonstrate that the compound may possess comparable efficacy to existing antibiotics, making it a candidate for further development .
Anti-inflammatory Potential
Studies have suggested that compounds containing the tetrahydrobenzofuran structure can exhibit anti-inflammatory effects. The hydroxyl group can engage in hydrogen bonding with inflammatory mediators, potentially reducing inflammation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various imidazole derivatives against resistant strains of bacteria. The compound showed promising results in inhibiting the growth of multi-drug resistant S. aureus, indicating its potential as a therapeutic agent in combating antibiotic resistance .
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease therapies .
特性
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)15-18-14(9-19(15)3)24(21,22)17-10-16(20)7-4-5-13-12(16)6-8-23-13/h6,8-9,11,17,20H,4-5,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJMHMCSIRJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














